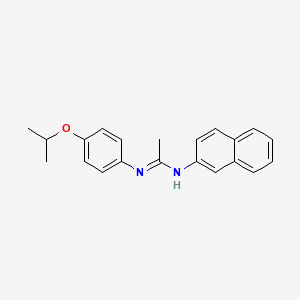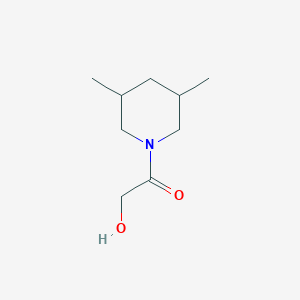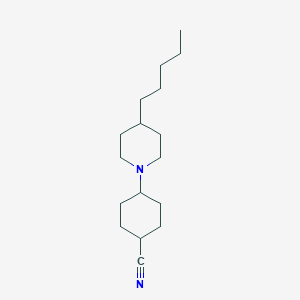
L-Phenylalanine, L-phenylalanylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanine, L-phenylalanylglycyl- is a compound that combines L-phenylalanine and glycyl. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and neurotransmitters. It is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine Glycyl is a dipeptide consisting of glycine, the simplest amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-phenylalanylglycyl- typically involves the coupling of L-phenylalanine with glycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a coupling agent like N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-phenylalanine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce L-phenylalanine by manipulating metabolic pathways . The produced L-phenylalanine can then be isolated and purified through crystallization and chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanine, L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic derivatives, while reduction of the carboxyl group can produce alcohols .
Applications De Recherche Scientifique
L-Phenylalanine, L-phenylalanylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, L-phenylalanylglycyl- involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase . L-tyrosine is then further converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play critical roles in mood regulation, cognitive function, and stress response .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used for its potential analgesic effects.
L-Tyrosine: A non-essential amino acid derived from L-phenylalanine, involved in the synthesis of catecholamines.
Propriétés
Numéro CAS |
87742-85-6 |
|---|---|
Formule moléculaire |
C20H23N3O4 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(25)22-13-18(24)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,25)(H,23,24)(H,26,27)/t16-,17-/m0/s1 |
Clé InChI |
NHCKESBLOMHIIE-IRXDYDNUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)
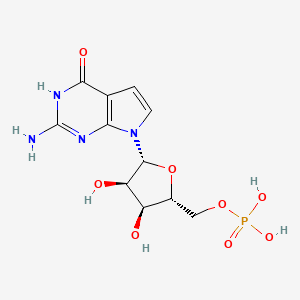


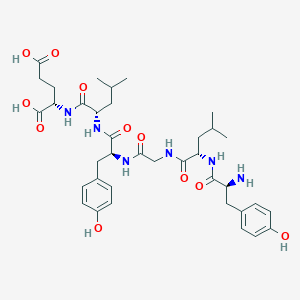
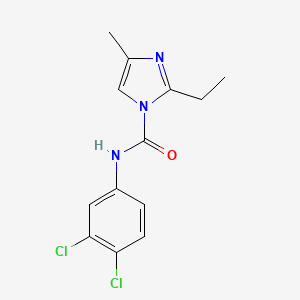

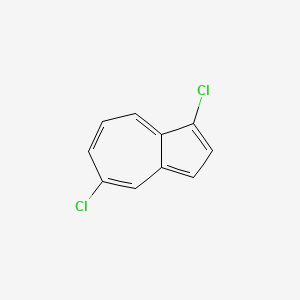
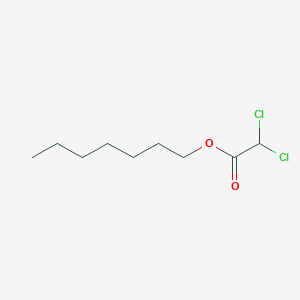
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
